molecular formula C7H6FNO B13448571 4-Fluorobenzamide-D4

4-Fluorobenzamide-D4

Cat. No.: B13448571
M. Wt: 143.15 g/mol
InChI Key: VNDHYTGVCGVETQ-RHQRLBAQSA-N
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Description

4-Fluorobenzamide-D4 is a deuterated derivative of 4-Fluorobenzamide, characterized by the replacement of hydrogen atoms with deuterium. This compound is often used in scientific research due to its unique properties and applications. The molecular formula of this compound is C7H2D4FNO, and it has a molecular weight of 143.15 g/mol .

Preparation Methods

The synthesis of 4-Fluorobenzamide-D4 typically involves the deuteration of 4-Fluorobenzamide. One common method includes the reaction of 4-Fluorobenzonitrile with deuterated ammonia under specific conditions to yield this compound. The reaction conditions often involve the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Fluorobenzamide-D4 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Fluorobenzamide-D4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorobenzamide-D4 is primarily related to its role as a labeled compound in research. It does not exert a pharmacological effect but rather serves as a tool to study the behavior of molecules in various systems. The deuterium atoms in this compound provide a distinct signal in analytical techniques, allowing researchers to track the compound and its interactions .

Comparison with Similar Compounds

4-Fluorobenzamide-D4 can be compared with other deuterated benzamide derivatives, such as:

The uniqueness of this compound lies in its specific use as a labeled compound, providing valuable insights in various research fields due to its distinct isotopic signature.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

143.15 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzamide

InChI

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI Key

VNDHYTGVCGVETQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)N)F

Origin of Product

United States

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